molecular formula C15H20BrNO2 B2429788 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide CAS No. 1795442-85-1

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide

Cat. No.: B2429788
CAS No.: 1795442-85-1
M. Wt: 326.234
InChI Key: XJTGRSAUEQZFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is an organic compound that features a bromophenyl group and a cyclopropyl-hydroxypropyl group attached to a propanamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a phenyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated phenyl compound can then undergo amidation with a suitable amine to form the propanamide structure.

    Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions, often using diazo compounds.

    Hydroxylation: The final step involves hydroxylation to introduce the hydroxy group, which can be done using oxidizing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: LiAlH4, NaBH4.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide may interact with enzymes or receptors, altering their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTGRSAUEQZFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1Br)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.